molecular formula C6H14ClNO2S B8487365 N-Isopropyl-N-(n-propyl)sulfamoyl chloride

N-Isopropyl-N-(n-propyl)sulfamoyl chloride

Cat. No.: B8487365
M. Wt: 199.70 g/mol
InChI Key: PYNZMNMGUHSPTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Isopropyl-N-(n-propyl)sulfamoyl chloride is a useful research compound. Its molecular formula is C6H14ClNO2S and its molecular weight is 199.70 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C6H14ClNO2S

Molecular Weight

199.70 g/mol

IUPAC Name

N-propan-2-yl-N-propylsulfamoyl chloride

InChI

InChI=1S/C6H14ClNO2S/c1-4-5-8(6(2)3)11(7,9)10/h6H,4-5H2,1-3H3

InChI Key

PYNZMNMGUHSPTC-UHFFFAOYSA-N

Canonical SMILES

CCCN(C(C)C)S(=O)(=O)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

52.6 g (0.356 mol) of sulfur trioxide as a 60% solution in 1,2-dichloroethane were added with stirring at from 0 to 5° C. within 25 min to a solution of 60.75 g (0.652 mol) of α-picoline in 400 ml of 1,2-dichloroethane, followed by washing with 80 ml of 1,2-dichloroethane and stirring for 15 min until the temperature rose to 22° C. 30 g (0.296 mol). of N-isopropyl-N-(n-propyl)amine were then added within 20 min with stirring and external cooling at from 20 to 30° C., followed by washing with 80 ml of 1,2-dichloroethane and stirring at 50° C. for 15 min. After cooling to 25° C., 54.6 g (0.356 mol) of phosphorus oxychloride were added with stirring and cooling to 25-30° C. within 15 min, followed by washing with 200 ml of 1,2-dichloroethane and heating to 75° C. After stirring at this temperature for 1 h, the reaction mixture was cooled and concentrated under reduced pressure, and the residue obtained was stirred 3 times with 200 ml each time of methyl tert-butyl ether. The methyl tert-butyl ether phases were decanted off and extracted twice with dilute hydrochloric acid. The organic phase was dried over magnesium sulfate, the drying agent was filtered off and the organic phase was concentrated. 55.1 g (91.3% of theory) of the title compound having a refractive index nD23=1.4605 were obtained. A gas chromatography analysis (column: Macherey and Nagel 25 m Optima 17 GC 9; pressure 14.5 psi; helium; column flow 0.6 ml/min; split, 30 ml/min; injector 280° C., detector 320° C.) showed a degree of purity of 96% (RT=11.87 min).
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52.6 g
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400 mL
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.